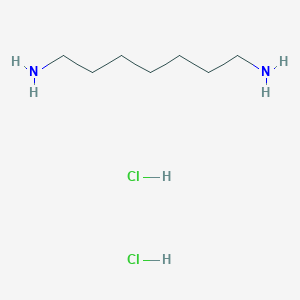

heptane-1,7-diamine dihydrochloride

Description

Heptane-1,7-diamine dihydrochloride is a linear aliphatic diamine hydrochloride with a seven-carbon backbone and two amine groups, each protonated and associated with chloride ions. It serves as a precursor in organic synthesis, particularly for preparing derivatives like Schiff bases or coordination complexes. For example, it is used to synthesize N,N’-bis(2-thienylmethyl)this compound via condensation with 2-thiophenecarboxaldehyde .

Properties

CAS No. |

15536-15-9 |

|---|---|

Molecular Formula |

C7H20Cl2N2 |

Molecular Weight |

203.15 g/mol |

IUPAC Name |

heptane-1,7-diamine;dihydrochloride |

InChI |

InChI=1S/C7H18N2.2ClH/c8-6-4-2-1-3-5-7-9;;/h1-9H2;2*1H |

InChI Key |

AONICXOBQWKSJL-UHFFFAOYSA-N |

SMILES |

C(CCCN)CCCN.Cl.Cl |

Canonical SMILES |

C(CCCN)CCCN.Cl.Cl |

Other CAS No. |

15536-15-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sitosterol can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common method involves the extraction from plant oils using solvents such as ethanol or hexane. The extracted sitosterol is then purified using techniques like crystallization or chromatography .

Industrial Production Methods: In industrial settings, sitosterol is often extracted from by-products of the wood pulp industry, such as tall oil. The extraction process involves saponification, where the tall oil is treated with an alkali to produce soap and free sterols. The sterols are then separated and purified to obtain sitosterol .

Chemical Reactions Analysis

Types of Reactions: Sitosterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sitosterol can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Sitosterol can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Major Products Formed:

Oxidation: Sitosterol oxide

Reduction: Sitostanol

Substitution: Halogenated sitosterol derivatives

Scientific Research Applications

Sitosterol has a wide range of scientific research applications in various fields:

Chemistry:

Biology:

Medicine:

- Investigated for its potential to reduce cholesterol levels and its use in the treatment of benign prostatic hyperplasia .

- Exhibits anti-inflammatory, antioxidant, and anticancer properties .

Industry:

Mechanism of Action

Sitosterol exerts its effects through various mechanisms:

Cholesterol Absorption Inhibition: Sitosterol competes with cholesterol for absorption in the intestines, leading to reduced absorption of dietary cholesterol and lower LDL cholesterol levels.

Anti-inflammatory Effects: Sitosterol inhibits the production of pro-inflammatory cytokines and reduces inflammation in tissues.

Antioxidant Activity: Sitosterol acts as a potent scavenger of reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Features

- Heptane-1,7-diamine dihydrochloride : Linear C7 chain with terminal NH₂ groups protonated as NH₃⁺Cl⁻. The extended carbon chain provides flexibility, making it suitable for applications requiring molecular bridging .

- Putrescine dihydrochloride (1,4-diaminobutane dihydrochloride): Shorter C4 chain. The reduced chain length increases aqueous solubility but limits conformational flexibility compared to the C7 analog .

- Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride : A rigid bicyclic structure with amine groups at positions 1 and 3. The constrained geometry enhances thermal stability and influences stereochemical outcomes in coordination chemistry .

- (2S)-2,5-Diaminopentanamide dihydrochloride: Combines a diamine backbone with an amide functional group, introducing hydrogen-bonding capabilities and altering solubility profiles .

Physical and Chemical Properties

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.